molecular formula C18H18ClN3O2S B4974433 N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide

N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide

Cat. No. B4974433
M. Wt: 375.9 g/mol
InChI Key: WWRFABZRYVJNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide, also known as BCTC, is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in various tissues and plays a role in pain sensation, inflammation, and thermoregulation.

Mechanism of Action

N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide selectively blocks the activity of TRPV1 by binding to a specific site on the channel. This prevents the influx of calcium ions into the cell, which is necessary for the activation of TRPV1. By blocking the activity of TRPV1, N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide can reduce pain sensation, inflammation, and thermoregulation.
Biochemical and Physiological Effects:
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of neuropathic pain and inflammatory pain. N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide has been shown to modulate body temperature in animal models of fever.

Advantages and Limitations for Lab Experiments

N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide has several advantages for use in lab experiments. It is a selective antagonist of TRPV1, which allows researchers to study the specific role of this channel in various physiological processes. N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide is also relatively easy to synthesize and is commercially available. However, there are also limitations to the use of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide in lab experiments. It has been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results. In addition, N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental protocols.

Future Directions

There are several future directions for research on N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide. One area of research is the development of more selective TRPV1 antagonists that do not have off-target effects on other ion channels. Another area of research is the use of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide in the treatment of various pain and inflammatory disorders. N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide has shown promise in animal models of these disorders, and further research is needed to determine its potential clinical applications. Finally, N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide may also have applications in the study of other TRP channels, which are involved in a wide range of physiological processes.

Synthesis Methods

N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide can be synthesized by reacting 4-aminobenzoyl chloride with butyryl chloride to form 4-(butyrylamino)benzoyl chloride, which is then reacted with thiourea to form N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide. Finally, 3-chlorobenzoyl chloride is added to the mixture to produce N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide.

Scientific Research Applications

N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide has been extensively researched for its potential applications in scientific research. It has been shown to be a selective antagonist of TRPV1, which is a non-selective cation channel that is involved in pain sensation, inflammation, and thermoregulation. N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide has been used to study the role of TRPV1 in various physiological processes, including nociception, thermoregulation, and inflammation.

properties

IUPAC Name

N-[[4-(butanoylamino)phenyl]carbamothioyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-2-4-16(23)20-14-7-9-15(10-8-14)21-18(25)22-17(24)12-5-3-6-13(19)11-12/h3,5-11H,2,4H2,1H3,(H,20,23)(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRFABZRYVJNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide

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